molecular formula C7H9Cl2NO B1369885 3-(Chloromethyl)-2-methoxypyridine hydrochloride CAS No. 117934-34-6

3-(Chloromethyl)-2-methoxypyridine hydrochloride

Cat. No. B1369885
M. Wt: 194.06 g/mol
InChI Key: PFQPCKUWKAWAMG-UHFFFAOYSA-N
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Patent
US06455671B1

Procedure details

51 ml of thionyl chloride (696.67 mmol) were added dropwise to 17 g of 2-methoxy-3-picolyl alcohol.HCl (96.76 mmol) suspended in 60 ml of DCM, the solution was stirred at room temperature for 1 h, the solvent and excess thionyl chloride were removed under reduced pressure, and the residue was codistilled 4 times with methanol under reduced pressure and subsequently extracted by stirring with ether. 15.2 g of is 2-methoxy-3-picolyl chloride hydrochloride (81%) were obtained as a white crystalline salt.
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
96.76 mmol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]1[C:12]([CH2:13]O)=[CH:11][CH:10]=[CH:9][N:8]=1.[ClH:15]>C(Cl)Cl>[ClH:3].[CH3:5][O:6][C:7]1[C:12]([CH2:13][Cl:15])=[CH:11][CH:10]=[CH:9][N:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
51 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
17 g
Type
reactant
Smiles
COC1=NC=CC=C1CO
Step Two
Name
Quantity
96.76 mmol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent and excess thionyl chloride were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted
STIRRING
Type
STIRRING
Details
by stirring with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.COC1=NC=CC=C1CCl
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.